molecular formula C19H17FN4S B2462892 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946308-98-1

3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2462892
CAS No.: 946308-98-1
M. Wt: 352.43
InChI Key: FWOGDKMYXRUNAA-UHFFFAOYSA-N
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Description

3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an isopropylthio group, and a triazole ring fused to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine derivatives and isothiocyanates. The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-1H-1,2,3-triazole: Similar triazole structure but lacks the indole moiety.

    5-(4-fluorophenyl)-1H-indole: Contains the indole and fluorophenyl groups but lacks the triazole ring.

    3-(4-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazole: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the triazole ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4S/c1-12(2)25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-11-21-17-6-4-3-5-15(16)17/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOGDKMYXRUNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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